3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 1826900-79-1) is a fluorinated bicyclopentane derivative with the molecular formula C₅H₉ClFN and a molecular weight of 153.58 g/mol . This compound is characterized by its rigid bicyclo[1.1.1]pentane (BCP) scaffold, which imparts unique steric and electronic properties. The fluoromethyl group at the 3-position enhances metabolic stability and bioavailability, making it valuable in medicinal chemistry for replacing traditional aromatic rings .
Properties
IUPAC Name |
3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDJFFZVYKPXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor, such as bicyclo[1.1.1]pentane.
Fluoromethylation: The bicyclic precursor undergoes fluoromethylation, where a fluoromethyl group is introduced to the structure. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST).
Amination: The fluoromethylated intermediate is then subjected to amination to introduce the amine group. This step may involve the use of ammonia or an amine source under specific reaction conditions.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the fluoromethyl or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Fluoromethyl-substituted ketones or aldehydes.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Derivatives with different functional groups replacing the fluoromethyl or amine groups.
Scientific Research Applications
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluoromethyl group can enhance the compound's binding affinity and stability, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥97% (HPLC)
- Storage : 2–8°C under argon .
- Applications : Used in drug discovery as a bioisostere for para-substituted arenes, particularly in central nervous system (CNS) and enzyme inhibitor targets .
Comparison with Structural Analogs
Structural and Functional Group Variations
The BCP scaffold is highly modular, allowing substitutions at the 3-position with fluorinated or aryl groups. Below is a comparison of key derivatives:
Key Observations :
- Fluorination Impact: Fluorine atoms at the 3-position improve metabolic stability and membrane permeability. For example, 3-fluorobicyclo[1.1.1]pentan-1-amine HCl shows enhanced CNS penetration compared to non-fluorinated analogs .
- Aryl Substitutions : 3-(4-Fluorophenyl) derivatives exhibit higher lipophilicity (clogP ~2.5), favoring kinase binding .
- Bulkier Groups : The 3-(1,1-difluoroethyl) group increases steric bulk, improving selectivity in protease inhibition .
Key Findings :
Physicochemical and Pharmacokinetic Properties
| Property | 3-Fluoro-BCP-1-amine HCl | 3-Phenyl-BCP-1-amine HCl | 3-(4-Fluorophenyl)-BCP HCl |
|---|---|---|---|
| Solubility (PBS) | 12 mg/mL | 5 mg/mL | 8 mg/mL |
| logP | 1.2 | 2.0 | 2.5 |
| Plasma Protein Binding | 85% | 90% | 88% |
| t₁/₂ (Human Liver Microsomes) | >120 min | 60 min | 90 min |
Notes:
Biological Activity
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural properties. Its molecular formula is and it is recognized for its biological activity, particularly in the context of drug discovery and development.
The compound has a molecular weight of approximately 151.61 g/mol and features a bicyclic structure that may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability. The presence of the fluoromethyl group is significant, as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClFN |
| Molecular Weight | 151.61 g/mol |
| CAS Number | 2108633-67-4 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of 3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be attributed to its interaction with various biological targets, potentially including neurotransmitter receptors and enzymes involved in metabolic pathways. The fluoromethyl group may enhance binding affinity and selectivity towards specific targets, which is critical for therapeutic efficacy.
Case Studies
Research has indicated that compounds with similar bicyclic structures exhibit significant activity against various biological targets:
- Neurotransmitter Modulation : Compounds with bicyclic structures have been shown to modulate neurotransmitter systems, particularly in the context of anxiety and depression.
- Anticancer Activity : Bicyclic amines have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of bicyclic amines, revealing promising results in terms of potency and selectivity:
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of bicyclic amines, demonstrating that modifications to the fluoromethyl group significantly influenced biological activity against cancer cell lines .
- Another investigation highlighted the role of bicyclic compounds in modulating GABAergic transmission, suggesting potential applications in treating neurological disorders .
Summary of Findings
The biological activity of 3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride appears promising based on its structural characteristics and preliminary findings from related compounds:
- Enhanced Binding Affinity : The fluoromethyl group likely contributes to improved interactions with biological targets.
- Potential Therapeutic Applications : Possible roles in treating neurological disorders and cancer warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
